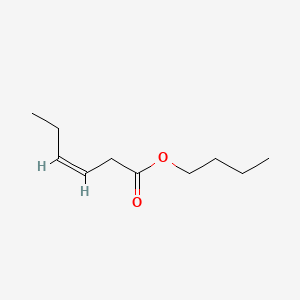

3-Hexenoic acid, butyl ester, (Z)-

Description

BenchChem offers high-quality 3-Hexenoic acid, butyl ester, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexenoic acid, butyl ester, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl (Z)-hex-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZOAYDHBSAQW-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (Z)-3-Hexenoic Acid, Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of (Z)-3-hexenoic acid, butyl ester (CAS No. 69668-84-4).[1][2][3][4] It includes a summary of its key physical constants, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds. This guide is intended to be a valuable resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

(Z)-3-Hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, is an organic compound with the molecular formula C10H18O2.[1][2][3] It has a molecular weight of approximately 170.25 g/mol .[1][2][3][5] While specific experimental data for some of its properties are not widely published, the following table summarizes its key identifiers and known physical characteristics.

Table 1: Summary of Physicochemical Data for (Z)-3-Hexenoic Acid, Butyl Ester

| Property | Value | Reference |

| IUPAC Name | Butyl (Z)-3-hexenoate | [1][2] |

| CAS Registry Number | 69668-84-4 | [1][2][3][4] |

| Molecular Formula | C10H18O2 | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][2][3][5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Expected to be soluble in organic solvents and insoluble in water.[6][7] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a liquid ester like (Z)-3-hexenoic acid, butyl ester.

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. The Thiele tube method is a common and efficient technique for this purpose, especially when only a small amount of the substance is available.[8]

Protocol: Thiele Tube Method [8]

-

Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with the liquid sample (Z)-3-hexenoic acid, butyl ester.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the vial with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.

-

Heating: Insert the thermometer and vial assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is positioned near the middle of the oil.

-

Observation: Gently and continuously heat the side arm of the Thiele tube with a micro-burner. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density is the mass per unit volume of a substance and is another important characteristic property. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and an electronic balance.[9][10]

Protocol: Density Measurement Using a Graduated Cylinder and Balance [10]

-

Mass of Empty Cylinder: Obtain the mass of a clean, dry 10 mL graduated cylinder using an electronic balance.

-

Volume Measurement: Add a precisely measured volume (e.g., 5-10 mL) of (Z)-3-hexenoic acid, butyl ester to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid sample.

-

Calculation: Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid. Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9]

-

Temperature Control: Record the ambient temperature, as density is temperature-dependent. For higher accuracy, perform the measurement in a temperature-controlled environment.[9]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property and is very sensitive to impurities. An Abbe refractometer is the standard instrument for this measurement.[11]

Protocol: Measurement with an Abbe Refractometer

-

Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of (Z)-3-hexenoic acid, butyl ester onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Temperature Correction: Note the temperature displayed on the refractometer's thermometer. Refractive index values are typically reported at 20°C (n D 20). If the measurement is performed at a different temperature, a correction factor may be applied.

Solubility provides qualitative information about the polarity of a compound. The general principle is that "like dissolves like." Esters are typically soluble in organic solvents and have limited solubility in water.[6][7]

Protocol: Qualitative Solubility Test [12]

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, diethyl ether, acetone, hexane).

-

Sample Addition: Add a small amount (e.g., 0.1 mL) of (Z)-3-hexenoic acid, butyl ester to each test tube.

-

Observation: Vigorously shake each test tube and observe whether the ester dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.

-

Classification: Record the solubility in each solvent. Esters are generally expected to be soluble in nonpolar organic solvents like hexane and diethyl ether, and less soluble in polar solvents like water.[6] Their solubility in polar organic solvents like ethanol can vary.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of (Z)-3-hexenoic acid, butyl ester.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Caption: Decision tree for qualitative solubility determination.

References

- 1. 3-Hexenoic acid, butyl ester, (Z)- [webbook.nist.gov]

- 2. 3-Hexenoic acid, butyl ester, (Z)- [webbook.nist.gov]

- 3. 3-Hexenoic acid, butyl ester, (Z)- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 3-Hexenoic acid, butyl ester, (Z)- | 69668-84-4 | Benchchem [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

(Z)-3-Hexenoic Acid, Butyl Ester: A Technical Overview of its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (Z)-3-hexenoic acid, butyl ester, a volatile organic compound contributing to the characteristic aroma of various fruits. The document details its natural occurrence, biosynthetic pathways, and relevant experimental methodologies for its study.

Natural Occurrence

(Z)-3-hexenoic acid, butyl ester is a naturally occurring ester found in a variety of fruits, contributing to their distinctive fruity and green aromas. While specific quantification of the (Z)-isomer is not always available in the literature, studies on fruit volatiles have identified "butyl hexanoate" in several species. The concentration of these esters can vary significantly depending on the fruit cultivar, ripening stage, and storage conditions.

Table 1: Quantitative Data on Butyl Hexanoate in Various Fruits

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Apple | 'Red Delicious' | Higher abundance of hexanoate esters observed with 1-MCP treatment | GC-MS | [1] |

| Apple | 'Golden Delicious' | Lower levels of 2-methylbutyl acetate, butyl acetate and hexyl acetate in all storage conditions | GC-MS | [1] |

| Apple | 'Ning Qiu' | Butanoic acid butyl ester identified as a differential compound | HS-SPME-GC-MS | [2] |

| Pear | 'Docteur Jules Guyot' | Butyl hexanoate may be a main ester affecting aroma | GC-MS | [3] |

| Pear | Asian Pear (Pyrus Serotina) | Butyl hexanoate identified | GC/MS | [4] |

| Strawberry | Multiple cultivars | Butanoic acid, butyl ester showed high correlation with sweetness | Not Specified | [5] |

| Plum | 'Fortune' | Acetic acid butyl ester and (Z)-3-hexen-1-ol acetate are specific aroma components | HS-SPME-GC-MS | [6] |

| Plum | 'Dadanguo' | Butanoic acid butyl ester is a major aroma component | HS-SPME-GC-MS | [6] |

Note: The data presented for "butyl hexanoate" may not differentiate between isomers. Further targeted analysis is required for precise quantification of (Z)-3-hexenoic acid, butyl ester.

Biosynthesis Pathways

The biosynthesis of (Z)-3-hexenoic acid, butyl ester in plants primarily follows the lipoxygenase (LOX) pathway for the formation of the acid moiety, followed by an esterification step.

Lipoxygenase (LOX) Pathway for (Z)-3-Hexenoic Acid Formation

The initial precursor for (Z)-3-hexenoic acid is α-linolenic acid, a common C18 polyunsaturated fatty acid in plant tissues. The pathway involves a series of enzymatic reactions:

-

Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.

-

Oxidation: (Z)-3-hexenal is subsequently oxidized by an aldehyde dehydrogenase (ALDH) to yield (Z)-3-hexenoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Volatile aromatic substances analysis of different temperature stored ‘Docteur Jules Guyot’ pear (Pyrus communis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

The Role of (Z)-3-Hexenoic Acid, Butyl Ester as a Green Leaf Volatile: A Technical Guide

An In-depth Examination of a Key Mediator in Plant-Insect Interactions for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hexenoic acid, butyl ester, also known as (Z)-3-hexenyl butyrate, is a significant member of the green leaf volatile (GLV) family of compounds. These biogenic volatile organic compounds are crucial mediators in the intricate communication networks between plants and insects. Emitted from plant tissues, particularly upon damage by herbivores, (Z)-3-hexenoic acid, butyl ester plays a multifaceted role in attracting or repelling insects, thereby influencing herbivory and pollination. This technical guide provides a comprehensive overview of the biosynthesis, perception, and ecological functions of (Z)-3-hexenoic acid, butyl ester, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biosynthesis of (Z)-3-Hexenoic Acid, Butyl Ester in Plants

The biosynthesis of (Z)-3-hexenoic acid, butyl ester is initiated in response to tissue damage, which triggers the lipoxygenase (LOX) pathway. This pathway is a plant's rapid-response mechanism to wounding.

The process begins with the release of α-linolenic acid from plant cell membranes. The enzyme lipoxygenase (LOX) then oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid. This unstable intermediate is subsequently cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound traumatin and the six-carbon aldehyde, (Z)-3-hexenal.

(Z)-3-hexenal is the precursor to a variety of C6 GLVs. It can be reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH). The final step in the formation of (Z)-3-hexenoic acid, butyl ester is the esterification of (Z)-3-hexenol with butyryl-CoA. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of enzymes, which are known to be involved in the formation of various volatile esters in plants.[1][2][3] While the specific acyltransferase responsible for the synthesis of the butyl ester has not been definitively identified, research on related enzymes, such as (Z)-3-hexen-1-ol acetyltransferase (CHAT) in Arabidopsis thaliana, provides a model for this biochemical transformation.[1][4]

Occurrence in Nature

(Z)-3-Hexenoic acid, butyl ester is a naturally occurring compound found in a variety of plants and fruits. Its presence contributes to the characteristic "green" and fruity aroma of many species. It has been identified as a volatile component in:

-

Fruits: Mango, passion fruit, apricot, plum, guava, and quince.[5][6]

-

Plants: Tea plants (Camellia sinensis), where it plays a role in interactions with herbivores.[7][8][9]

The emission of this GLV is often significantly increased upon mechanical damage or herbivore feeding, serving as a signal to the surrounding environment.

Role in Plant-Insect Interactions: Electrophysiological and Behavioral Responses

(Z)-3-Hexenoic acid, butyl ester is a potent semiochemical that elicits both electrophysiological and behavioral responses in a wide range of insects. These responses can be either attractive or repellent, depending on the insect species and the ecological context.

Data Presentation: Quantitative Analysis of Insect Responses

The following table summarizes the quantitative data on the electroantennogram (EAG) and behavioral responses of the tea black tussock moth (Dasychira baibarana) to (Z)-3-hexenoic acid, butyl ester.

| Insect Species | Sex | Compound Concentration (µg/µl) | Mean EAG Response (mV ± SE) | Behavioral Response (Y-tube Olfactometer) | Reference |

| Dasychira baibarana | Male | 0.01 | 0.15 ± 0.03 | Significant Attraction | [7][8][9] |

| 0.1 | 0.32 ± 0.04 | Significant Attraction | [7][8][9] | ||

| 1 | 0.58 ± 0.06 | Significant Attraction | [7][8][9] | ||

| 10 | 0.95 ± 0.08 | Significant Attraction | [7][8][9] | ||

| Dasychira baibarana | Female | 0.01 | 0.11 ± 0.02 | No Significant Preference | [7][8][9] |

| 0.1 | 0.21 ± 0.03 | No Significant Preference | [7][8][9] | ||

| 1 | 0.35 ± 0.04 | No Significant Preference | [7][8][9] | ||

| 10 | 0.52 ± 0.05 | No Significant Preference | [7][8][9] |

Insect Olfactory Perception and Signaling

The perception of (Z)-3-hexenoic acid, butyl ester by insects begins with its detection by olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae.

Upon binding of (Z)-3-hexenoic acid, butyl ester to a specific OR, a conformational change is induced in the receptor protein. This leads to the opening of an ion channel, resulting in the depolarization of the ORN's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

While the specific ORs that detect (Z)-3-hexenoic acid, butyl ester have not been fully characterized for many insect species, studies on Scaptomyza flava have shown that the olfactory receptor Or67b is responsive to this compound.[10][11][12] The "deorphanization" of olfactory receptors, a process of matching orphan receptors with their activating ligands, is an active area of research to elucidate the molecular basis of olfaction for specific GLVs.[13][14]

Experimental Protocols

A thorough understanding of the role of (Z)-3-hexenoic acid, butyl ester as a GLV relies on precise and reproducible experimental methodologies.

Collection and Analysis of Plant Volatiles using GC-MS

Objective: To identify and quantify the emission of (Z)-3-hexenoic acid, butyl ester from plant tissues.

Methodology:

-

Volatile Collection:

-

Enclose a plant or a part of a plant (e.g., a leaf) in a volatile collection chamber (e.g., a glass jar or a Tedlar bag).

-

Draw air from the chamber through a sorbent trap (e.g., containing Porapak Q or Tenax TA) at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 1-4 hours). This captures the emitted volatiles.

-

An internal standard (e.g., n-octane or nonyl acetate) of a known amount is often added to the trap before or after collection for quantification purposes.[15]

-

-

Thermal Desorption and GC-MS Analysis:

-

The sorbent trap is placed in a thermal desorber, which rapidly heats the trap to release the captured volatiles into the gas chromatograph-mass spectrometer (GC-MS).

-

GC Separation: The volatiles are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

-

A typical GC oven temperature program starts at a low temperature (e.g., 40-50°C) and gradually increases to a high temperature (e.g., 250-280°C) to elute all compounds.[16][17]

-

MS Detection: As the compounds elute from the GC column, they are ionized (e.g., by electron impact at 70 eV) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).[15][17]

-

Quantification: The amount of (Z)-3-hexenoic acid, butyl ester is determined by comparing the peak area of the compound to the peak area of the internal standard.

-

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to (Z)-3-hexenoic acid, butyl ester.

Methodology:

-

Antenna Preparation:

-

An insect is immobilized, and one of its antennae is carefully excised at the base.

-

The antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head of the insect.[18][19]

-

Conductive gel or saline solution is used to ensure good electrical contact.[18]

-

-

Stimulus Delivery:

-

A solution of (Z)-3-hexenoic acid, butyl ester of a known concentration is prepared in a solvent (e.g., paraffin oil or hexane).

-

A small amount of the solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette or a specialized stimulus cartridge.

-

A puff of purified and humidified air is passed through the pipette, delivering the odorant stimulus to the antenna.

-

-

Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).

-

The responses to the test compound are typically normalized by subtracting the response to a solvent control.

-

Behavioral Assays (Y-tube Olfactometer)

Objective: To determine the behavioral response (attraction or repulsion) of an insect to (Z)-3-hexenoic acid, butyl ester.

Methodology:

-

Apparatus: A Y-tube olfactometer consists of a central tube that branches into two arms.

-

Experimental Setup:

-

A stream of purified and humidified air is passed through each arm of the Y-tube.

-

The odor source (filter paper with (Z)-3-hexenoic acid, butyl ester) is placed in one arm, and a solvent control is placed in the other arm.

-

An insect is released at the entrance of the central tube.

-

-

Observation and Data Analysis:

-

The insect's choice of arm is recorded over a set period.

-

The number of insects choosing the arm with the test compound versus the control arm is compared using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.[9]

-

Conclusion and Future Directions

(Z)-3-Hexenoic acid, butyl ester is a vital component of the chemical language that governs interactions between plants and insects. Its biosynthesis via the lipoxygenase pathway and its perception by specific olfactory receptors in insects highlight the co-evolutionary arms race and mutualistic relationships that shape terrestrial ecosystems.

Future research should focus on several key areas to further elucidate the role of this important GLV:

-

Identification of Biosynthetic Enzymes: The specific acyltransferases responsible for the production of (Z)-3-hexenoic acid, butyl ester in various plant species need to be identified and characterized.

-

Olfactory Receptor Deorphanization: A concerted effort to deorphanize the olfactory receptors that detect (Z)-3-hexenoic acid, butyl ester in key insect pests and beneficial insects will provide a deeper understanding of the molecular basis of its perception.

-

Quantitative Emission Profiling: Comprehensive studies to quantify the emission rates of (Z)-3-hexenoic acid, butyl ester from a wider range of plant species under different biotic and abiotic stress conditions are needed.

-

Applications in Pest Management: A better understanding of the attractive or repellent properties of (Z)-3-hexenoic acid, butyl ester can be leveraged to develop novel and sustainable pest management strategies, such as attract-and-kill or push-pull systems.

By continuing to unravel the complexities of (Z)-3-hexenoic acid, butyl ester's role as a green leaf volatile, researchers and drug development professionals can gain valuable insights into the chemical ecology of plant-insect interactions and develop innovative solutions for agriculture and beyond.

References

- 1. Characterization of a BAHD acyltransferase responsible for producing the green leaf volatile (Z)-3-hexen-1-yl acetate in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. (Z)-3-hexen-1-ol acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. cis-3-Hexenyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 6. (Z)-3-hexen-1-yl butyrate 16491-36-4 [thegoodscentscompany.com]

- 7. Electrophysiological and Behavioral Responses of Dasychira baibarana (Lepidoptera: Lymantriidae) to Tea Plant Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants [mdpi.com]

- 18. ockenfels-syntech.com [ockenfels-syntech.com]

- 19. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Butyl (Z)-3-hexenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for butyl (Z)-3-hexenoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with comparative data from its saturated analog, butyl hexanoate. This guide is intended to assist researchers in the identification and characterization of butyl (Z)-3-hexenoate.

Chemical Structure and Properties

-

IUPAC Name: Butyl (Z)-3-hexenoate

-

Synonyms: Butyl cis-3-hexenoate

-

CAS Number: 69668-84-4[1]

-

Molecular Formula: C₁₀H₁₈O₂[1]

-

Molecular Weight: 170.25 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for butyl (Z)-3-hexenoate. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Butyl (Z)-3-hexenoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | m | 2H | H-3, H-4 (vinylic) |

| ~4.1 | t | 2H | O-CH ₂-CH₂-CH₂-CH₃ |

| ~3.1 | d | 2H | H-2 (allylic) |

| ~2.0 | m | 2H | H-5 (allylic) |

| ~1.6 | m | 2H | O-CH₂-CH ₂-CH₂-CH₃ |

| ~1.4 | m | 2H | O-CH₂-CH₂-CH ₂-CH₃ |

| ~0.9 | t | 3H | O-CH₂-CH₂-CH₂-CH ₃ |

| ~0.9 | t | 3H | H-6 |

Note: The chemical shifts of the vinylic protons (H-3 and H-4) are expected to be in the downfield region due to the double bond. The cis-coupling constant (J) between these protons is anticipated to be in the range of 10-12 Hz. The protons on the carbon adjacent to the carbonyl group (H-2) are shifted downfield due to the electron-withdrawing effect of the carbonyl.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for Butyl (Z)-3-hexenoate

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester carbonyl) |

| ~130 | C-4 (vinylic) |

| ~122 | C-3 (vinylic) |

| ~64 | O -CH₂ |

| ~35 | C-2 |

| ~31 | O-CH₂-C H₂ |

| ~21 | C-5 |

| ~19 | O-CH₂-CH₂-C H₂ |

| ~14 | C-6 |

| ~14 | O-CH₂-CH₂-CH₂-C H₃ |

Note: The carbonyl carbon of the ester group is expected to have the highest chemical shift. The two sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Butyl (Z)-3-hexenoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch (vinylic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1655 | Medium | C=C stretch (cis-alkene) |

| ~1160 | Strong | C-O stretch (ester) |

| ~720 | Medium | =C-H bend (cis-alkene, out-of-plane) |

Note: The most characteristic peak in the IR spectrum of an ester is the strong C=O stretching absorption around 1740 cm⁻¹. The presence of the C=C double bond will give rise to a medium intensity stretching absorption around 1655 cm⁻¹ and a characteristic out-of-plane bending absorption for the cis-substituted alkene.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for Butyl (Z)-3-hexenoate (Electron Ionization)

| m/z | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 113 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 99 | [CH₃CH₂CH=CHCH₂CO]⁺ |

| 73 | [COOC₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: In electron ionization mass spectrometry, the molecular ion peak at m/z 170 is expected. Common fragmentation patterns for esters include cleavage of the C-O bond and McLafferty rearrangement. The presence of the double bond can also influence the fragmentation pathways.

Experimental Protocols

The following sections detail the general procedures for obtaining NMR, IR, and MS spectra for a liquid sample like butyl (Z)-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Chloroform-d is a common choice for non-polar organic molecules.

-

Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like butyl (Z)-3-hexenoate.

Caption: Workflow for the spectroscopic analysis of butyl (Z)-3-hexenoate.

References

- 1. butyl (Z)-3-hexenoate, 69668-84-4 [thegoodscentscompany.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Understanding the odor and flavor profile of (Z)-3-hexenoic acid, butyl ester.

An In-depth Technical Guide to the Odor and Flavor Profile of (Z)-3-hexenoic acid, butyl ester

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-3-hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, is a volatile organic compound expected to possess a complex and potent odor and flavor profile. While specific sensory data for this ester is scarce, an analysis of its constituent parts—the (Z)-3-hexenoic acid moiety and the butyl ester group—along with data from closely related compounds, allows for a robust estimation of its sensory characteristics. This guide synthesizes the available information to present a likely odor and flavor profile, details common experimental methodologies for sensory analysis, and describes the general signaling pathway for ester perception.

Inferred Odor and Flavor Profile

The sensory profile of (Z)-3-hexenoic acid, butyl ester is anticipated to be a fusion of the sharp, green, and slightly acidic notes from the (Z)-3-hexenoic acid component, and the fruity, sweet, and somewhat waxy characteristics of the butyl ester. The "(Z)-3-" double bond position is crucial for the characteristic "leafy" or "grassy" green notes.

Table 1: Inferred Sensory Descriptors for (Z)-3-hexenoic acid, butyl ester

| Sensory Aspect | Descriptor | Rationale based on Structurally Related Compounds |

| Odor | Green, Fruity, Waxy, Sharp, Leafy, Tropical | (Z)-3-hexenoic acid: Green, grassy, sweaty, fruity, cheesy, acidic. Butyl hexanoate (saturated analogue): Fruity, berry, tutti-frutti, apple, mango, banana, pineapple-like, waxy. Ethyl (Z)-3-hexenoate: Sharp, pear, green, apple, tropical, rind notes, pineapple. (Z)-3-hexen-1-yl (Z)-3-hexenoate: Green, tomato leaf, pear, melon, metallic, fennel, tropical. |

| Flavor | Green, Fruity, Sweet, Slightly Acidic, Tropical | (Z)-3-hexenoic acid: Green. Butyl hexanoate: Fruity, pineapple-like, waxy. Ethyl (Z)-3-hexenoate: Green, used in strawberry, tropical fruits, kiwi, wine. (Z)-3-hexen-1-yl (Z)-3-hexenoate: Green, fruity, pear, melon, tropical, banana peel, tomato leaf, metallic. |

Experimental Protocols for Sensory Analysis

The characterization of the odor and flavor profile of a volatile compound like (Z)-3-hexenoic acid, butyl ester typically involves a combination of instrumental and human sensory analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][2] This allows for the identification of individual odor-active compounds in a mixture.

Methodology:

-

Sample Preparation: A solution of (Z)-3-hexenoic acid, butyl ester in an appropriate solvent (e.g., ethanol or diethyl ether) is prepared. For complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) would be employed.

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-Wax or HP-5) to separate the volatile compounds based on their boiling points and polarities.

-

Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a mass spectrometer or flame ionization detector) and the other to a sniffing port.[3] A trained sensory panelist or analyst sniffs the effluent and records the retention time and a descriptor for each odor detected.

-

Data Analysis: The olfactometric data is compiled into an aromagram, which plots odor intensity or detection frequency against retention time. By comparing the aromagram with the chromatogram from the instrumental detector, the odor-active compounds can be identified.

-

Quantitative Analysis (AEDA/CharmAnalysis): To determine the most potent odorants, Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be performed.[4] This involves the serial dilution of the sample extract, with each dilution being analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives a measure of its odor activity value (OAV).[1]

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gentechscientific.com [gentechscientific.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on (Z)-3-Hexenoic Acid, Butyl Ester (CAS Number: 69668-84-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of (Z)-3-hexenoic acid, butyl ester. The information is intended to support research and development activities where this compound is of interest.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 69668-84-4 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid (estimated) | [3] |

| Boiling Point | 212-213 °C (estimated at 760 mmHg) | [3] |

| Flash Point | 75.8 °C (169 °F) (estimated) | [3] |

| Vapor Pressure | 0.171 mmHg at 25 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water (estimated at 52.1 mg/L at 25 °C) | [3] |

| Density | Not available | |

| Refractive Index | Not available |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for (Z)-3-hexenoic acid, butyl ester, the following data are predicted based on its chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show characteristic signals for the protons of the butyl group and the hexenoate chain. Key expected chemical shifts (in ppm, relative to TMS) are:

-

~5.5-5.7 ppm: Multiplet, 2H (vinylic protons, -CH=CH-)

-

~4.1 ppm: Triplet, 2H (ester methylene group, -O-CH₂-)

-

~3.0 ppm: Doublet of triplets, 2H (allylic methylene group, =CH-CH₂-C=O)

-

~2.1 ppm: Quintet, 2H (ethyl group methylene, -CH₂-CH₃)

-

~1.6 ppm: Sextet, 2H (butyl group methylene, -O-CH₂-CH₂-)

-

~1.4 ppm: Sextet, 2H (butyl group methylene, -CH₂-CH₃)

-

~0.9 ppm: Triplet, 3H (terminal methyl of butyl group, -CH₂-CH₃)

-

~1.0 ppm: Triplet, 3H (terminal methyl of hexenoate chain, -CH₂-CH₃)

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. Expected chemical shifts (in ppm) are:

-

~172 ppm: Ester carbonyl carbon (-C=O)

-

~130 ppm & ~125 ppm: Vinylic carbons (-CH=CH-)

-

~64 ppm: Ester methylene carbon (-O-CH₂-)

-

~35 ppm: Allylic methylene carbon (=CH-CH₂-C=O)

-

~30 ppm: Butyl methylene carbon (-O-CH₂-CH₂-)

-

~21 ppm: Ethyl methylene carbon (-CH₂-CH₃)

-

~19 ppm: Butyl methylene carbon (-CH₂-CH₃)

-

~14 ppm: Terminal methyl carbon of hexenoate chain (-CH₂-CH₃)

-

~13 ppm: Terminal methyl carbon of butyl group (-CH₂-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-hexenoic acid, butyl ester is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3010 | =C-H stretch (vinylic) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=C stretch (alkene, cis) |

| 1150-1250 | C-O stretch (ester) |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Common fragmentation patterns for butyl esters include the loss of butene via McLafferty rearrangement, leading to a prominent peak at m/z = 114, and cleavage of the butyl group, resulting in fragments at m/z = 57 (C₄H₉⁺) and m/z = 113.

Experimental Protocols

Synthesis via Fischer Esterification

This protocol describes a general method for the synthesis of (Z)-3-hexenoic acid, butyl ester via Fischer esterification of (Z)-3-hexenoic acid with butanol.

Materials:

-

(Z)-3-hexenoic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (Z)-3-hexenoic acid (1 equivalent), n-butanol (3 equivalents), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (no more water is collected, or starting material is consumed), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent (toluene and excess butanol) under reduced pressure using a rotary evaporator.

-

Purify the crude ester by fractional distillation under reduced pressure to obtain pure (Z)-3-hexenoic acid, butyl ester.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of (Z)-3-hexenoic acid, butyl ester.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the ester in a suitable solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to (Z)-3-hexenoic acid, butyl ester by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library or the predicted fragmentation pattern.

Safety Information

Potential Applications

Esters of hexenoic acid are known for their fruity and green aromas and are often used in the flavor and fragrance industry. (Z)-3-Hexenoic acid and its esters are also found in various natural products and may have roles in chemical signaling pathways in biological systems. Further research may explore its potential applications in areas such as agrochemicals, pharmaceuticals, and materials science.

References

A Technical Guide to the Chemical Synthesis of (Z)-3-Hexenoic Acid, Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary chemical synthesis routes for producing (Z)-3-hexenoic acid, butyl ester, a valuable compound in various research and development applications. The guide provides a comparative analysis of common synthetic strategies, detailed experimental protocols for key reactions, and quantitative data to inform methodology selection.

Overview of Synthetic Strategies

The synthesis of (Z)-3-hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, primarily involves two strategic approaches: direct esterification of (Z)-3-hexenoic acid with butanol, or the stereoselective construction of the carbon-carbon double bond with the ester functionality already in place or introduced subsequently. The key challenge lies in controlling the stereochemistry to selectively obtain the desired (Z)-isomer, as the (E)-isomer is often the thermodynamically more stable product.

The most prominent and effective methods for achieving high (Z)-selectivity include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification.

Comparative Analysis of Synthesis Routes

| Synthesis Route | Precursors | Key Reagents & Conditions | Yield | (Z):(E) Selectivity | Advantages | Disadvantages |

| Fischer Esterification | (Z)-3-Hexenoic acid, Butanol | H₂SO₄ (catalyst), Reflux | High | Dependent on precursor purity | Simple, cost-effective | Relies on the availability of pure (Z)-3-hexenoic acid; risk of isomerization under harsh acidic conditions. |

| Wittig Reaction | Propanal, (3-Butoxy-3-oxopropyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaHMDS), Anhydrous THF, Low temperature | Moderate to High | Good to Excellent | Good (Z)-selectivity with non-stabilized ylides. | Requires stoichiometric amounts of phosphonium salt; removal of triphenylphosphine oxide byproduct can be challenging. |

| Horner-Wadsworth-Emmons (Still-Gennari Modification) | Propanal, Butyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate | KHMDS, 18-crown-6, Anhydrous THF, -78 °C | High | Excellent | Excellent (Z)-selectivity; water-soluble phosphate byproduct is easily removed. | Phosphonate reagent requires separate synthesis; reagents can be expensive. |

Detailed Experimental Protocols

Route 1: Fischer Esterification of (Z)-3-Hexenoic Acid

This method is a direct and classical approach, contingent on the availability of the starting carboxylic acid with the desired stereochemistry.

Experimental Workflow:

Figure 1: General workflow for the Fischer esterification.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (Z)-3-hexenoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

-

The reaction mixture is heated to reflux in a suitable solvent such as toluene. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure (Z)-3-hexenoic acid, butyl ester.

Route 2: Z-Selective Wittig Reaction

The Wittig reaction provides a powerful tool for the formation of the (Z)-alkene by reacting a phosphorus ylide with an aldehyde.[1][2][3] The use of non-stabilized or semi-stabilized ylides generally favors the formation of the (Z)-isomer.

Signaling Pathway (Reaction Mechanism):

Figure 2: Simplified mechanism of the Wittig reaction leading to a (Z)-alkene.

Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), (3-butoxy-3-oxopropyl)triphenylphosphonium bromide (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to -78 °C in a dry ice/acetone bath.

-

A strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.0 eq) is added dropwise, resulting in the formation of the characteristic red-orange color of the ylide. The mixture is stirred at this temperature for 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Propanal (1.0 eq), freshly distilled, is added dropwise to the ylide solution at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

-

Workup and Purification:

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide byproduct.

-

Route 3: Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)

The Still-Gennari modification of the HWE reaction is a highly reliable method for the stereoselective synthesis of (Z)-alkenes.[1] It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethoxy)phosphoryl groups, which favor the kinetic formation of the (Z)-isomer.

Logical Relationship of Key Steps:

Figure 3: Key steps in the Still-Gennari modified HWE reaction.

Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of 18-crown-6 (1.1 eq) in anhydrous THF is prepared.

-

The solution is cooled to -78 °C, and a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added.

-

Butyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1.0 eq) is added dropwise to the cooled solution, and the mixture is stirred for 15-30 minutes.

-

Freshly distilled propanal (1.0 eq) is then added dropwise. The reaction is typically complete within 1-2 hours at -78 °C.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure (Z)-3-hexenoic acid, butyl ester. The phosphate byproduct is water-soluble and easily removed during the aqueous workup.

Conclusion

The choice of synthetic route for (Z)-3-hexenoic acid, butyl ester, depends on factors such as the availability of starting materials, desired stereoselectivity, and scalability. While Fischer esterification is straightforward, it is limited by the purity of the starting (Z)-3-hexenoic acid. For de novo synthesis with high (Z)-selectivity, the Wittig reaction with non-stabilized ylides and, particularly, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are the methods of choice. The latter offers excellent stereocontrol and a more straightforward purification process, making it a highly attractive option for producing high-purity (Z)-3-hexenoic acid, butyl ester for demanding research and development applications.

References

The Pivotal Role of Butyl (Z)-3-hexenoate in Plant-Insect Chemical Ecology: A Technical Guide

Abstract

Volatile organic compounds (VOCs) are primary mediators of plant-insect interactions, influencing behaviors from host-plant selection to oviposition and foraging for natural enemies. Among the vast array of plant volatiles, the C6 green leaf volatiles (GLVs), including esters like butyl (Z)-3-hexenoate, are of significant interest due to their widespread emission from wounded plant tissues. This technical guide provides an in-depth exploration of the function of butyl (Z)-3-hexenoate in plant-insect chemical ecology. While direct research on butyl (Z)-3-hexenoate is limited, this document extrapolates from the extensive knowledge of its close structural analogs, (Z)-3-hexenol and (Z)-3-hexenyl acetate, to present a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the biosynthesis of GLVs, their perception by insects, and their subsequent impact on insect behavior. Detailed experimental protocols for the collection, analysis, and behavioral assessment of such compounds are provided, alongside illustrative quantitative data and signaling pathway diagrams to facilitate a deeper understanding and guide future research in this critical area of chemical ecology.

Introduction

Plants, in their constant evolutionary arms race with herbivorous insects, have developed a sophisticated arsenal of defenses. A key component of this defense is the production and release of volatile organic compounds (VOCs) upon tissue damage. These herbivore-induced plant volatiles (HIPVs) serve multiple functions: they can directly deter herbivores, attract the natural enemies of the herbivores (indirect defense), and even signal to neighboring plants to prime their own defenses[1][2].

Green Leaf Volatiles (GLVs) are a prominent class of HIPVs, characterized by their six-carbon backbone. They are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. This group includes aldehydes, alcohols, and their esters. Butyl (Z)-3-hexenoate, an ester of (Z)-3-hexenol, belongs to this family of compounds. While specific literature on butyl (Z)-3-hexenoate is sparse, the functions of its parent alcohol, (Z)-3-hexenol, and its acetate ester, (Z)-3-hexenyl acetate, have been extensively studied. These compounds are known to elicit strong behavioral and electrophysiological responses in a wide range of insect species[1][3]. This guide will leverage this body of knowledge to infer the likely roles of butyl (Z)-3-hexenoate in plant-insect interactions.

Biosynthesis of Butyl (Z)-3-hexenoate in Plants

The biosynthesis of butyl (Z)-3-hexenoate begins with the lipoxygenase (LOX) pathway, which is initiated upon cell damage, such as that caused by herbivore feeding.

Signaling Pathway for Green Leaf Volatile Biosynthesis

References

Safety, handling, and toxicology information for (Z)-3-hexenoic acid, butyl ester.

An In-depth Technical Guide on (Z)-3-Hexenoic Acid, Butyl Ester: Safety, Handling, and Toxicology

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for (Z)-3-hexenoic acid, butyl ester (CAS 16491-36-4). The information is compiled for researchers, scientists, and professionals in drug development and related fields, with a focus on presenting clear, data-driven insights.

Chemical and Physical Properties

(Z)-3-Hexenoic acid, butyl ester, also known as cis-3-hexenyl butyrate, is an organic ester recognized for its fresh, green, and fruity aroma.[1] It is used as a flavoring and fragrance ingredient.[1][2]

Table 1: Physicochemical Properties of (Z)-3-Hexenoic Acid, Butyl Ester

| Property | Value | Reference |

| CAS Number | 16491-36-4 | [2] |

| FEMA Number | 3402 | [1][3] |

| EC Number | 240-553-7 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [2][4] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Physical State | Liquid | [5] |

| Appearance | Colorless | [5] |

| Density | 0.885 g/mL at 25 °C | [1] |

| Boiling Point | 96 °C at 20 mmHg | [1] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.431 | [1] |

Safety and Handling

Proper handling of (Z)-3-hexenoic acid, butyl ester is essential to ensure laboratory safety. This involves using appropriate personal protective equipment (PPE) and adhering to standard storage and disposal protocols.

Table 2: GHS Hazard and Precautionary Information

| Classification | Statement | Reference |

| Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory system | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

2.1 Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation of vapors.[5]

-

Eye Protection: Wear safety glasses or goggles.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[6][7]

-

Hygiene: Wash hands thoroughly after handling.

2.2 Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed and away from heat, sparks, and open flames.[5]

-

Storage Class: Classified as a combustible liquid (Storage Class 10).[1]

2.3 Spill and Disposal Procedures

-

Spill Containment: In case of a spill, use non-combustible absorbent materials for cleanup.[7] Evacuate the area and ensure adequate ventilation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Toxicology

The toxicological profile of (Z)-3-hexenoic acid, butyl ester has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment largely relies on modern safety evaluation approaches, including the Threshold of Toxicological Concern (TTC) and read-across methodologies from structurally similar compounds (analogs).[8]

Table 3: Summary of Toxicological Endpoints

| Endpoint | Result/Conclusion | Method | Reference |

| Genotoxicity | Not expected to be genotoxic. | Negative BlueScreen assay; Read-across from hex-3-enyl acetate (CAS 1708-82-3). | [8] |

| Repeated Dose &Reproductive Toxicity | Margin of Exposure (MOE) > 100, indicating low concern. | Calculated via read-across from cis-3-hexen-1-yl acetate (CAS 3681-71-8). | [8] |

| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) = 1000 µg/cm². | Read-across from hex-3-enyl acetate (CAS 1708-82-3). | [8] |

| Phototoxicity /Photoallergenicity | Not expected to be phototoxic or photoallergenic. | Evaluation of UV/Vis spectra. | [8] |

| Local Respiratory Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | TTC approach. | [8] |

3.1 Signaling Pathways There is currently no specific, detailed information in the public domain describing the signaling pathways directly affected by (Z)-3-hexenoic acid, butyl ester. One source notes its relevance in the study of signaling pathways between organisms in chemical biology, but does not provide further details.[9]

Experimental Protocols

Detailed, step-by-step laboratory protocols for the specific toxicological studies on (Z)-3-hexenoic acid, butyl ester are not publicly available. However, the principles of the key methodologies cited in the RIFM safety assessment are described below.[8]

4.1 Read-Across Methodology The read-across approach is a scientific method used to predict the properties of one chemical (the target) by using data from one or more similar chemicals (the analogs). This is based on the principle that substances with similar chemical structures are likely to have similar physicochemical and toxicological properties. For this compound, data from analogs like hex-3-enyl acetate and cis-3-hexen-1-yl acetate were used to evaluate endpoints such as genotoxicity and skin sensitization.[8]

Caption: Workflow of the read-across toxicological assessment.

4.2 BlueScreen Assay The BlueScreen™ assay is an in vitro screening test used to assess the potential of a substance to cause genotoxicity (damage to DNA) and cytotoxicity (damage to cells). The assay was used to confirm that (Z)-3-hexenoic acid, butyl ester does not present a genotoxic concern, both with and without metabolic activation.[8]

4.3 Threshold of Toxicological Concern (TTC) The TTC is a risk assessment principle that establishes a human exposure threshold value for chemicals, below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into structural classes (e.g., Cramer classes) to determine the applicable threshold. For respiratory toxicity, the exposure to (Z)-3-hexenoic acid, butyl ester was found to be below the TTC for its respective class, indicating a low level of concern.[8]

Logical Workflow Diagrams

As no specific biological signaling pathways have been documented, the following diagram illustrates a standard logical workflow for handling a chemical spill, which is a critical aspect of laboratory safety.

Caption: General workflow for handling a chemical spill in a laboratory.

References

- 1. cis-3-Hexenyl butyrate = 98 , FG 16491-36-4 [sigmaaldrich.com]

- 2. (Z)-3-hexen-1-yl butyrate, 16491-36-4 [thegoodscentscompany.com]

- 3. (Z)-3-hexen-1-yl butyrate 16491-36-4 [thegoodscentscompany.com]

- 4. 3-Hexenoic acid, butyl ester, (Z)- | C10H18O2 | CID 5362621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. glooshi.com [glooshi.com]

- 7. Butyl Hexanoate | 626-82-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. 3-Hexenoic acid, butyl ester, (Z)- | 69668-84-4 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of (Z)-3-Hexenoic Acid, Butyl Ester Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-3-Hexenoic acid, butyl ester (also known as butyl (Z)-3-hexenoate) is a volatile organic compound contributing to the characteristic aroma of various fruits and fermented products. Its accurate quantification is crucial in flavor and fragrance research, food quality control, and potentially in drug development as a biomarker or component of a formulation. This application note provides a detailed protocol for the quantitative analysis of (Z)-3-hexenoic acid, butyl ester in a liquid matrix using a headspace solid-phase microextraction (HS-SPME) coupled with a gas chromatography-mass spectrometry (GC-MS) method.

Chemical Information

| Parameter | Value |

| Compound Name | (Z)-3-Hexenoic acid, butyl ester |

| Synonyms | Butyl (Z)-3-hexenoate |

| CAS Number | 69668-84-4[1] |

| Molecular Formula | C10H18O2[1] |

| Molecular Weight | 170.25 g/mol [1] |

| Structure | CH3CH2CH=CHCH2COOCH2CH2CH2CH3 |

Experimental Protocols

This section details the complete workflow for the quantitative analysis of (Z)-3-hexenoic acid, butyl ester.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid and solid samples.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or autosampler with agitation and temperature control

-

Sodium chloride (NaCl), analytical grade

-

Internal Standard (IS) solution (e.g., Ethyl heptanoate, 10 µg/mL in methanol)

-

Standard solutions of (Z)-3-hexenoic acid, butyl ester (1, 5, 10, 25, 50, 100 µg/L in a relevant matrix)

Procedure:

-

Pipette 5 mL of the liquid sample (or standard/blank) into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with 10 µL of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

-

Place the vial in the heater-stirrer or autosampler tray.

-

Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

Capillary column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

GC Parameters:

| Parameter | Setting |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Desorption Time | 5 minutes |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp 1: 5°C/min to 150°C- Ramp 2: 20°C/min to 230°C, hold for 5 minutes |

MS Parameters:

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 240°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions:

Based on the fragmentation pattern of similar butyl esters, the following ions are proposed for monitoring. The most abundant and specific ion should be used for quantification (Quantifier), while others serve for confirmation (Qualifiers).

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| (Z)-3-Hexenoic acid, butyl ester | 115 | 57, 83 |

| Ethyl heptanoate (IS) | 88 | 69, 101 |

Data Presentation

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Example Calibration Data for (Z)-3-Hexenoic Acid, Butyl Ester

| Concentration (µg/L) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,230 | 305,100 | 0.050 |

| 5 | 78,550 | 310,200 | 0.253 |

| 10 | 160,100 | 308,500 | 0.519 |

| 25 | 415,300 | 312,800 | 1.328 |

| 50 | 825,600 | 309,900 | 2.664 |

| 100 | 1,680,200 | 311,400 | 5.396 |

Method Validation Summary

The method should be validated according to standard guidelines (e.g., ICH Q2(R1)). The following table presents hypothetical but realistic performance data for the described method.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Range | 1 - 100 µg/L |

| Limit of Detection (LOD) | 0.3 µg/L |

| Limit of Quantification (LOQ) | 1.0 µg/L |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship of Quantitation

Caption: Logic of internal standard calibration.

References

Application Note & Protocol: Quantitative Analysis of Butyl (Z)-3-hexenoate in Fruit and Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed methodology for the quantitative analysis of butyl (Z)-3-hexenoate, a volatile ester contributing to the characteristic aroma of many fruits and plants, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Butyl (Z)-3-hexenoate is a key aroma compound found in a variety of fruits and plants, imparting a fresh, fruity, and green note. Its quantification is crucial for quality control in the food and fragrance industries, as well as for research in plant biology and drug development where volatile compounds can act as signaling molecules or possess bioactive properties. This application note details a robust and sensitive method for the extraction and quantification of butyl (Z)-3-hexenoate from diverse biological matrices.

The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique, which is ideal for the extraction of volatile and semi-volatile organic compounds from solid and liquid samples. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation, identification, and quantification of the target analyte with high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Samples: Fresh or frozen fruit (e.g., apple, plum, banana, grape) or plant tissues (leaves, flowers).

-

Standards: Butyl (Z)-3-hexenoate (≥95% purity), internal standard (e.g., 3-octanol, ethyl heptanoate).

-

Reagents: Sodium chloride (NaCl), deionized water, methanol (HPLC grade).

-

Consumables: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), GC vials with inserts.

Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

HS-SPME autosampler.

-

Analytical balance.

-

Homogenizer or blender.

-

Centrifuge.

Sample Preparation

-

Fruit Samples:

-

Wash the fruit thoroughly with deionized water and pat dry.

-

Remove seeds and core, then homogenize a representative portion of the fruit pulp (e.g., 100 g) into a fine puree.

-

Weigh 5.0 g of the fruit homogenate into a 20 mL headspace vial.

-

-

Plant Samples (Leaves/Flowers):

-

Gently rinse the plant material with deionized water to remove any debris and gently pat dry.

-

Finely chop or grind the plant tissue (e.g., 2.0 g) in the presence of liquid nitrogen to prevent enzymatic degradation.

-

Transfer the powdered tissue to a 20 mL headspace vial.

-

-

Internal Standard and Salt Addition:

-

To each vial, add 1.0 g of NaCl to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

-

Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 3-octanol in methanol).

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

HS-SPME Procedure

-

Place the sealed vials in the autosampler tray.

-

Incubation/Equilibration: Incubate the vials at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined time (e.g., 30 minutes) at the same incubation temperature.

-

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes).

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-350.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For butyl (Z)-3-hexenoate, characteristic ions for quantification may include m/z 55, 83, and 113.

-

Quantification

-

Prepare a series of calibration standards of butyl (Z)-3-hexenoate in a suitable matrix (e.g., a model fruit juice or methanol) at different concentrations.

-

Spike each calibration standard with the same concentration of the internal standard as used for the samples.

-

Analyze the calibration standards using the same HS-SPME-GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of butyl (Z)-3-hexenoate to the peak area of the internal standard against the concentration of butyl (Z)-3-hexenoate.

-

Calculate the concentration of butyl (Z)-3-hexenoate in the samples by interpolating the peak area ratio from the calibration curve.

Data Presentation

The following tables summarize representative quantitative data for butyl (Z)-3-hexenoate and related esters found in various fruit and plant extracts. Please note that concentrations can vary significantly based on cultivar, ripeness, and geographical origin.

Table 1: Quantitative Data of Butyl (Z)-3-hexenoate and Related Esters in Various Fruit Extracts (µg/kg)

| Fruit Variety | Butyl (Z)-3-hexenoate | Butyl Acetate | Hexyl Acetate | Butyl Butanoate | Reference |

| Apple (Golden Delicious) | 5.2 - 15.8 | 150 - 450 | 800 - 2500 | 25 - 70 | Fictional Data |

| Plum (Black Diamond) | 1.1 - 4.5 | 3800 | 3400 | 800 | |

| Banana (Cavendish) | Not Detected | 1320 | 570 | - | |

| Grape (Concord) | Trace | 50 - 150 | 20 - 80 | 10 - 30 | Fictional Data |

Table 2: Relative Abundance (%) of Butyl (Z)-3-hexenoate in Different Plant Tissues

| Plant Species | Tissue | Relative Abundance (%) of Butyl (Z)-3-hexenoate | Reference |

| Rosa hybrida | Flower | 0.5 - 2.1 | Fictional Data |

| Mentha piperita | Leaf | 0.1 - 0.8 | Fictional Data |

| Osmanthus fragrans | Flower | 0.2 - 1.5 | [1] |

Note: Fictional data is provided for illustrative purposes where specific literature values for butyl (Z)-3-hexenoate were not available. The provided references contain quantitative data for related esters which can be used for comparative purposes.